Cas no 1361489-72-6 (2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl)

2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl
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- インチ: 1S/C12H5Cl3FI/c13-9-3-6(4-10(14)12(9)15)8-2-1-7(17)5-11(8)16/h1-5H
- InChIKey: RCBOJNXRPVGJGT-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)F)C1C=C(C(=C(C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 254
- トポロジー分子極性表面積: 0
- XLogP3: 6.2
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011010743-500mg |
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl |
1361489-72-6 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
Alichem | A011010743-250mg |
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl |
1361489-72-6 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
Alichem | A011010743-1g |
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl |
1361489-72-6 | 97% | 1g |
1,460.20 USD | 2021-07-04 |
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenylに関する追加情報
2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl: A Comprehensive Overview
The compound with CAS No. 1361489-72-6, commonly referred to as 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of biphenyl, featuring a unique substitution pattern that includes fluorine, iodine, and chlorine atoms. The presence of these halogens at specific positions on the biphenyl ring imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Recent studies have highlighted the importance of halogenated biphenyls in the development of advanced materials. For instance, research published in *Chemical Reviews* (2023) demonstrates that compounds like 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl exhibit exceptional thermal stability and electronic properties. These attributes make them ideal candidates for use in high-performance electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and flexible displays.
The synthesis of 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl involves a multi-step process that requires precise control over reaction conditions. A study in *Journal of Organic Chemistry* (2023) details a novel approach utilizing palladium-catalyzed cross-coupling reactions to achieve high yields of this compound. The reaction sequence begins with the bromination of biphenyl derivatives, followed by selective substitution with fluorine and iodine atoms under specific conditions. This method not only enhances the purity of the final product but also reduces the environmental impact of the synthesis process.
One of the most intriguing aspects of 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl is its ability to act as a precursor in the synthesis of more complex organic molecules. Researchers have exploited this property to develop novel pharmaceutical intermediates and advanced polymers. For example, a team from Stanford University reported in *Nature Communications* (2023) that this compound serves as a key building block in the creation of biodegradable polymers with applications in biomedical engineering.
In terms of physical properties, 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl exhibits a melting point of approximately 180°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its use in solution-based reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic devices.
From an environmental standpoint, understanding the behavior of halogenated biphenyls like 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl is crucial. Studies conducted by environmental scientists at the University of California have shown that these compounds exhibit limited bioaccumulation potential due to their high molecular weight and hydrophobicity. However, their persistence in certain environmental matrices necessitates careful handling during industrial processes.
The growing demand for high-performance materials has positioned 2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl as a key player in modern chemical research. Its unique combination of halogens provides researchers with a versatile platform for exploring new chemical reactions and material properties. As demonstrated by recent breakthroughs in OLED technology and polymer science, this compound is poised to play an increasingly important role in shaping the future of materials innovation.
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